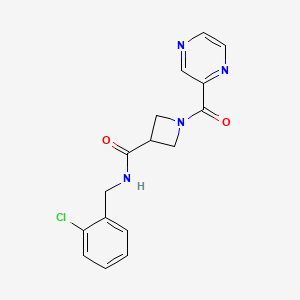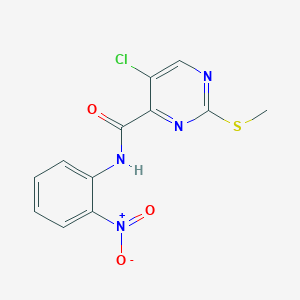![molecular formula C14H20N2O2 B2373909 N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide CAS No. 2305500-29-0](/img/structure/B2373909.png)
N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide, also known as FPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPE is a small molecule that has been synthesized and studied for its biochemical and physiological effects. We will also explore the scientific research applications of FPE and list future directions for its use.
Mécanisme D'action
The mechanism of action of N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide involves its selective inhibition of GRK2. GRK2 is a kinase that phosphorylates GPCRs, which leads to their desensitization and internalization. N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide binds to the active site of GRK2 and prevents its interaction with GPCRs. This results in the enhancement of GPCR signaling and can be used to study the physiological and pathological functions of GPCRs.
Biochemical and Physiological Effects:
N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of GPCRs, which can lead to increased cell proliferation and migration. N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide has been shown to have anti-tumor effects by inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide in lab experiments is its selectivity for GRK2. This allows for the specific study of the GPCR signaling pathway without interfering with other signaling pathways. Additionally, N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide has a high affinity for GRK2, which allows for its use at low concentrations. However, one of the limitations of using N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide in scientific research. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer and inflammation. N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide can also be used to study the physiological and pathological functions of specific GPCRs. Additionally, N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide can be used to develop new drugs that target the GPCR signaling pathway.
Méthodes De Synthèse
The synthesis method of N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide involves the reaction of furfurylamine and 2-acetylpiperidine with prop-2-enoyl chloride. This reaction results in the formation of N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide, which is a white solid with a melting point of 120-122°C. The purity of N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide can be confirmed by using various analytical techniques such as NMR, IR, and MS.
Applications De Recherche Scientifique
N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a tool to study the G protein-coupled receptor (GPCR) signaling pathway. N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide has been shown to selectively inhibit the G protein-coupled receptor kinase 2 (GRK2), which is a key regulator of the GPCR signaling pathway. This inhibition results in the enhancement of GPCR signaling and can be used to study the physiological and pathological functions of GPCRs.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-14(17)15-11-12(13-7-6-10-18-13)16-8-4-3-5-9-16/h2,6-7,10,12H,1,3-5,8-9,11H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKYTGJSVFYVJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=CO1)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-o ne](/img/structure/B2373835.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373836.png)
![Methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2373837.png)
![5-[2-(4-Ethylphenyl)imino-8-methoxychromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2373838.png)
![3-(2-Methoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B2373839.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2373841.png)

![N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2373848.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2373849.png)